REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[CH:5][O:4][N:3]=1.Cl[C:8]([O:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=1)=[O:9]>C1COCC1>[O:4]1[CH:5]=[CH:6][C:2]([NH:1][C:8](=[O:9])[O:10][C:11]2[CH:12]=[CH:13][C:14]([N+:17]([O-:19])=[O:18])=[CH:15][CH:16]=2)=[N:3]1
|
Name
|
|
Quantity
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220 μL
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Type
|
reactant
|
Smiles
|
NC1=NOC=C1
|
Name
|
|
Quantity
|
659 mg
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
was concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
The title compound was used immediately in the following reaction without further purification
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Name
|
|
Type
|
|
Smiles
|
O1N=C(C=C1)NC(OC1=CC=C(C=C1)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |